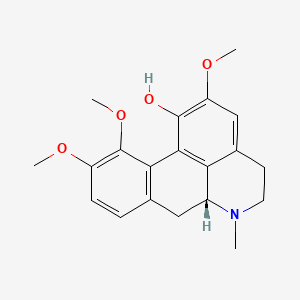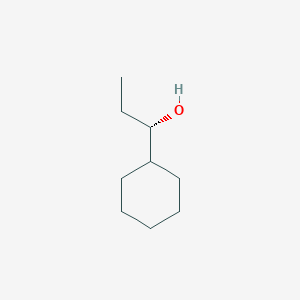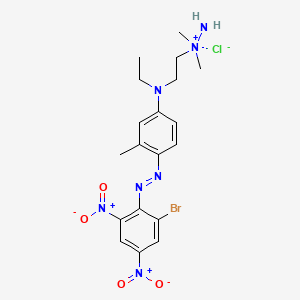
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-bromo-4,6-dinitroaniline, followed by coupling with 3-methylphenylamine to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-chloroethylamine to introduce the ethylamino group.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl iodide to form the hydrazinium ion, which is then paired with a chloride ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and nitro groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the azo and nitro groups.
Reduction: Amino derivatives are the major products.
Substitution: Substituted phenyl derivatives are formed.
Aplicaciones Científicas De Investigación
Chemistry
Dye Synthesis: The compound’s azo group makes it useful in the synthesis of dyes and pigments.
Analytical Chemistry: It can be used as a reagent for detecting and quantifying certain ions and molecules.
Biology
Bioconjugation: The compound can be used to label biomolecules for imaging and tracking in biological systems.
Medicine
Drug Development: Its unique structure allows for the exploration of new pharmacophores in drug design.
Industry
Material Science: The compound can be used in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily through its reactive azo and nitro groups. These groups can participate in various chemical reactions, including electron transfer and radical formation. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological molecules in bioconjugation.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4,6-dinitroaniline: Shares the bromo-dinitrophenyl group but lacks the azo and hydrazinium components.
Azo Dyes: Compounds with similar azo groups but different substituents and functional groups.
Uniqueness
Hydrazinium, 1-(2-((4-((2-bromo-4,6-dinitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its combination of a hydrazinium ion, a bromo-dinitrophenyl group, and an azo linkage. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific scientific and industrial applications.
Propiedades
Número CAS |
72379-46-5 |
|---|---|
Fórmula molecular |
C19H25BrClN7O4 |
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
amino-[2-[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C19H25BrN7O4.ClH/c1-5-24(8-9-27(3,4)21)14-6-7-17(13(2)10-14)22-23-19-16(20)11-15(25(28)29)12-18(19)26(30)31;/h6-7,10-12H,5,8-9,21H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
BUOOMDAZVQRCIN-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


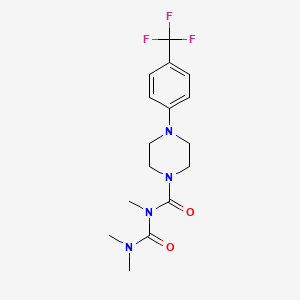
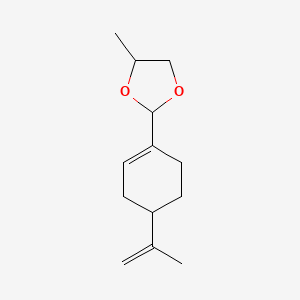
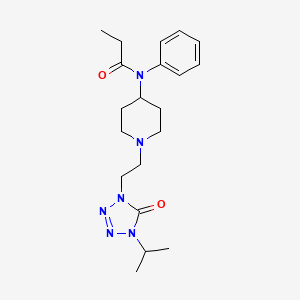

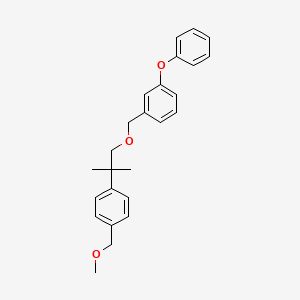

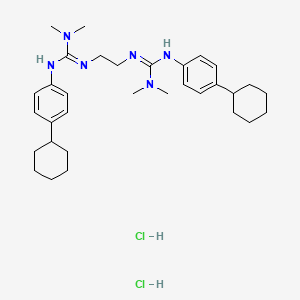
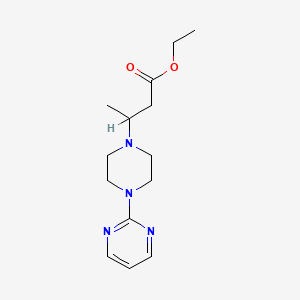
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)



